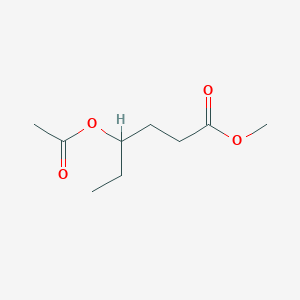![molecular formula C30H26O2 B14302884 6,6'-([1,1'-Biphenyl]-4,4'-diyl)bis(3,4-dihydro-2H-1-benzopyran) CAS No. 118593-56-9](/img/structure/B14302884.png)
6,6'-([1,1'-Biphenyl]-4,4'-diyl)bis(3,4-dihydro-2H-1-benzopyran)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6’-([1,1’-Biphenyl]-4,4’-diyl)bis(3,4-dihydro-2H-1-benzopyran): is a complex organic compound that belongs to the class of flavanones. Flavanones are a type of flavonoid, which are various aromatic, colorless ketones derived from flavone that often occur in plants as glycosides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-([1,1’-Biphenyl]-4,4’-diyl)bis(3,4-dihydro-2H-1-benzopyran) can be achieved through several methods. One common approach involves the coupling reaction of epoxide and hydroxy amine segments. The epoxide is prepared from an aldehyde with the requisite sulfur ylide, followed by nucleophilic opening with benzylamine . Another method involves palladium-catalyzed coupling reactions to synthesize 6-substituted-3,4-dihydro-2H-1-benzopyran-2-ones .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed reactions is common in industrial settings due to their efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 6,6’-([1,1’-Biphenyl]-4,4’-diyl)bis(3,4-dihydro-2H-1-benzopyran) undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biology and medicine, flavanones like this compound have been studied for their potential antioxidant, anti-inflammatory, and anticancer properties. They are also investigated for their role in modulating enzyme activity and signaling pathways .
Industry: Industrially, this compound can be used in the development of new pharmaceuticals, agrochemicals, and functional materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex organic molecules .
Wirkmechanismus
The mechanism of action of 6,6’-([1,1’-Biphenyl]-4,4’-diyl)bis(3,4-dihydro-2H-1-benzopyran) involves its interaction with specific molecular targets and pathways. For example, it may act as an antioxidant by scavenging free radicals and reducing oxidative stress. It can also modulate enzyme activity by binding to active sites and altering their function .
Vergleich Mit ähnlichen Verbindungen
Dihydrobenzopyrans: Compounds like 3,4-dihydro-6-methyl-2H-1-benzopyran-2-one are structurally related and exhibit similar chemical properties.
Uniqueness: What sets 6,6’-([1,1’-Biphenyl]-4,4’-diyl)bis(3,4-dihydro-2H-1-benzopyran) apart is its biphenyl core, which provides additional stability and potential for diverse chemical modifications. This unique structure enhances its applicability in various scientific and industrial fields .
Eigenschaften
CAS-Nummer |
118593-56-9 |
|---|---|
Molekularformel |
C30H26O2 |
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
6-[4-[4-(3,4-dihydro-2H-chromen-6-yl)phenyl]phenyl]-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C30H26O2/c1-3-27-19-25(13-15-29(27)31-17-1)23-9-5-21(6-10-23)22-7-11-24(12-8-22)26-14-16-30-28(20-26)4-2-18-32-30/h5-16,19-20H,1-4,17-18H2 |
InChI-Schlüssel |
GPXYTZULWDTYNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC(=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC6=C(C=C5)OCCC6)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


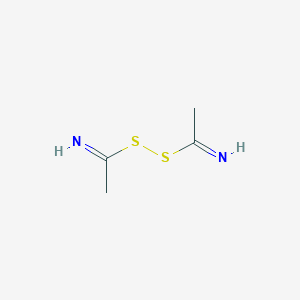
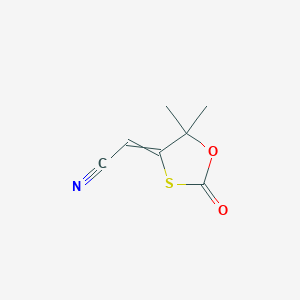

![Propanedioic acid, [(2-fluorophenyl)methyl]-, dimethyl ester](/img/structure/B14302823.png)

![5,5-Dibutyl-5H-benzo[b]phosphindol-5-ium iodide](/img/structure/B14302841.png)
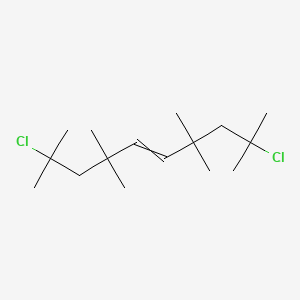
![1,2,3-Triazine, 4,5,6-tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302857.png)
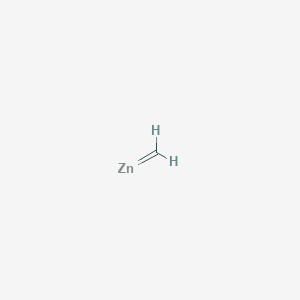
![6-(Methylsulfanyl)-1,4-dithiaspiro[4.5]decane](/img/structure/B14302864.png)

![2,2,5,5-Tetramethyl-1-[(2,2,5,5-tetramethylhexyl)peroxy]hexane](/img/structure/B14302867.png)
